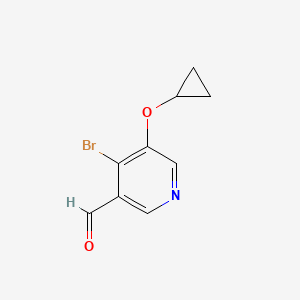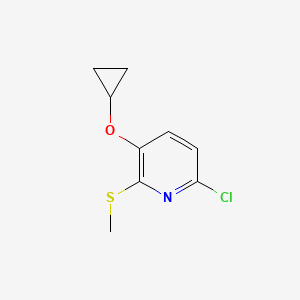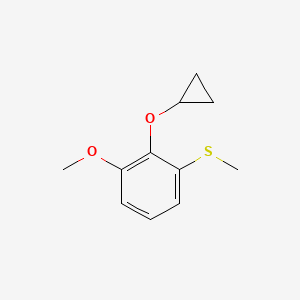
3-Cyclopropoxy-4-(methylsulfonamido)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-(methylsulfonamido)picolinic acid is an organic compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . This compound is a derivative of picolinic acid, which is known for its various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-4-(methylsulfonamido)picolinic acid typically involves multiple steps, including the formation of the picolinic acid core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-4-(methylsulfonamido)picolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is one of the key reactions used in its synthesis . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon–carbon bonds. Other common reagents and conditions used in the reactions of this compound include potassium permanganate for oxidation and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-(methylsulfonamido)picolinic acid has several applications in scientific research. It is used in the development of molecularly imprinted polymers (MIPs) for the selective detection of picolinic acid . These MIPs-based electrochemical sensors have significant potential for use in rapid and selective detection of picolinic acid in biological samples. Additionally, this compound is being explored for its herbicidal activity and structure–activity relationship studies . It has shown potential as a lead structure in the discovery of novel synthetic auxin herbicides.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-(methylsulfonamido)picolinic acid involves its interaction with specific molecular targets. As a therapeutic agent, it works by binding to zinc finger proteins (ZFPs), altering their structures and disrupting zinc binding . This inhibition of ZFP function can affect viral replication and packaging, as well as normal cell homeostatic functions. The compound’s herbicidal activity is related to its interaction with auxin-signaling F-box protein 5 (AFB5), which plays a role in plant growth regulation .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-4-(methylsulfonamido)picolinic acid is unique compared to other picolinic acid derivatives due to its specific functional groups. Similar compounds include halauxifen-methyl and florpyrauxifen-benzyl, which are also picolinate herbicides . These compounds share a similar structural skeleton but differ in their specific substituents, leading to variations in their herbicidal activity and selectivity.
Eigenschaften
Molekularformel |
C10H12N2O5S |
|---|---|
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-(methanesulfonamido)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-18(15,16)12-7-4-5-11-8(10(13)14)9(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
PUXNSCCTVKUHCX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C(=NC=C1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















